Product packaging for L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)(Cat. No.:)

L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)

Cat. No.: B1580200
M. Wt: 589.72
Attention: For research use only. Not for human or veterinary use.
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Description

The Role of L-Cysteine in Chemical and Biochemical Research

L-cysteine is a semi-essential, sulfur-containing amino acid that plays a pivotal role in numerous biological and chemical processes. Its significance stems from the unique reactivity of its thiol (-SH) side chain, which is a potent nucleophile and can undergo redox reactions.

One of the most critical functions of L-cysteine in biochemistry is its ability to form disulfide bonds. Through an oxidation reaction, the thiol groups of two cysteine residues can link together to form a cystine molecule, creating a covalent disulfide bridge (-S-S-). These bridges are fundamental to the three-dimensional structure and stability of many proteins and peptides. By crosslinking different parts of a polypeptide chain or linking separate chains together, disulfide bonds impose conformational constraints that are essential for the protein's biological activity and resistance to degradation.

Beyond its structural role, L-cysteine is a key precursor to several vital biomolecules. It is a rate-limiting component in the synthesis of glutathione (B108866) (GSH), a major antioxidant in the body. Glutathione, a tripeptide composed of cysteine, glycine, and glutamate, protects cells from oxidative damage caused by free radicals and other reactive oxygen species. The thiol group of the cysteine residue in glutathione is the active component, participating in redox cycling to neutralize harmful oxidants.

In chemical research, the nucleophilic nature of the cysteine thiol group is exploited for various applications. It is a common target for selective chemical modification of proteins, allowing for the attachment of fluorescent probes, affinity labels, or drug molecules. This site-specific modification is invaluable for studying protein function, localization, and interactions. Furthermore, the ability of the thiol group to bind to metal ions is crucial for the function of many enzymes where cysteine residues coordinate with metal cofactors in the active site. The unique properties of L-cysteine make it an indispensable amino acid in both the natural world and the laboratory.

Rationale for Deuterium (B1214612) Isotopic Labeling in Cysteine Derivatives

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. Deuterium (²H or D), a stable isotope of hydrogen, is a commonly used label in chemical and biological research. Replacing hydrogen with deuterium in a molecule like a cysteine derivative offers several analytical advantages without significantly altering the compound's chemical properties.

The primary rationale for deuterium labeling lies in its utility in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In mass spectrometry, which measures the mass-to-charge ratio of ions, the increased mass of a deuterium-labeled compound allows it to be easily distinguished from its non-labeled counterpart. This is particularly useful in quantitative proteomics, where a known amount of a heavy isotope-labeled peptide (containing deuterium) is added to a biological sample as an internal standard. By comparing the mass spectrometry signal intensities of the labeled and unlabeled peptides, researchers can accurately quantify the amount of the native protein in the sample.

In NMR spectroscopy, a powerful technique for determining the three-dimensional structure of molecules in solution, deuterium labeling helps to simplify complex spectra. The magnetic properties of deuterium are different from those of hydrogen, causing them to resonate at a different frequency. By selectively replacing hydrogen atoms with deuterium, certain signals in the ¹H NMR spectrum can be eliminated, reducing spectral overlap and making it easier to interpret the signals from the remaining protons. This is especially beneficial for studying large proteins or complex biomolecular systems where the sheer number of proton signals can make the spectrum crowded and difficult to analyze.

Furthermore, the replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This can be exploited in mechanistic studies to understand the steps involved in a chemical transformation. In the context of drug metabolism, deuteration can sometimes slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond, potentially improving the pharmacokinetic profile of a drug.

Overview of L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) as a Specialized Building Block

L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) is a highly specialized amino acid derivative designed for advanced applications in synthetic chemistry, particularly in the field of peptide synthesis and proteomics. This compound integrates three key features: the versatile L-cysteine backbone, orthogonal protecting groups for the amino and thiol functions, and isotopic labeling for analytical purposes.

The core of the molecule is L-cysteine, valued for its unique thiol side chain which is crucial for forming disulfide bonds and for site-specific modifications. To control its reactivity during synthesis, two distinct protecting groups are employed. The α-amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638). peptide.com This makes it a cornerstone of modern solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the N-terminus. nih.govaltabioscience.com

The highly reactive thiol group on the side chain is protected by the trityl (Trt) group. The Trt group is acid-labile and is typically removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). peptide.com The use of a base-labile Fmoc group and an acid-labile Trt group is an excellent example of an orthogonal protection strategy. This allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the Trt-protected thiol. The Trt group remains in place until the final cleavage step, preventing unwanted side reactions of the thiol group throughout the synthesis.

The third key feature of this compound is the incorporation of two deuterium atoms at the 3,3-position of the cysteine backbone. This isotopic labeling makes L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) an invaluable tool for quantitative mass spectrometry-based proteomics. Peptides synthesized using this deuterated amino acid can serve as heavy internal standards for the precise quantification of their naturally occurring (light) counterparts in complex biological samples. It is also useful for biomolecular NMR studies. chempep.com

In essence, L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) is a sophisticated building block that provides chemists with precise control over the incorporation of a protected and isotopically labeled cysteine residue into a growing peptide chain, enabling advanced research in proteomics and structural biology.

Properties

Molecular Weight

589.72

Purity

98%+

Origin of Product

United States

Synthetic Methodologies for L Cysteine N Fmoc, S Trityl 3,3 D2

De Novo Chemical Synthesis Approaches for 3,3-Deuterated Cysteine Precursors

The de novo synthesis of complex molecules involves their construction from simpler, often achiral, starting materials. For 3,3-dideuterated cysteine, chemical synthesis provides a route to the core amino acid structure with the desired isotopic labeling pattern at the β-carbon. While biological pathways often start from serine nasa.govresearchgate.net, chemical methods offer alternative and controllable routes.

One prominent strategy involves the use of palladium catalysis to achieve site-selective deuteration. A recently developed protocol facilitates a palladium-catalyzed hydrogen/deuterium (B1214612) (H/D) exchange at the β-position of N-protected amino amides. researchgate.net This method is highly efficient and can be applied to a variety of amino acid precursors. Although it may require subsequent manipulation of protecting groups to yield the final β-deuterated amino acid, it represents a significant advancement in chemical deuteration techniques. researchgate.net

Another approach begins with a pre-functionalized chiral precursor, such as a bicyclic dehydroalanine (B155165) derivative. Diastereoselective Michael additions of a sulfur nucleophile to this dehydroalanine template in the presence of a deuterium source can install both the sulfur side chain and the deuterium atoms at the β-position. acs.org This method allows for high stereocontrol over the newly formed chiral centers.

Furthermore, synthetic strategies can be inspired by biosynthetic pathways. The biological precursor to cysteine is O-acetylserine, derived from serine. researchgate.netnih.gov A chemical analogue of this pathway could involve the synthesis of a deuterated serine derivative, followed by a chemical transformation to introduce the thiol group. For instance, a desulfurization reaction, which converts cysteine to alanine, has been shown to proceed via a radical mechanism that can incorporate deuterium from a D₂O solvent. nih.gov Reversing such a process or adapting its principles could provide a viable route to deuterated cysteine precursors. These chemical methods, summarized in the table below, provide foundational access to the isotopically labeled core required for the final compound.

Table 1: Chemical Synthesis Approaches for Deuterated Cysteine Precursors
MethodKey TransformationDeuterium SourceNotesReference
Palladium-Catalyzed H/D ExchangeSite-selective C(sp³)–H deuteration at the β-positionD₂OApplicable to N-protected amino amides; requires subsequent deprotection. researchgate.net
Michael Addition to DehydroalanineDiastereoselective addition of a thiol to a chiral dehydroalanine derivativeDeuterated AlcoholsAllows for site-selective deuteration at the Cα position, but principles can be adapted for Cβ. acs.orgacs.org
Radical-Based Desulfurization AnalogueHypothetical reverse of radical-mediated conversion of cysteine to alanineD₂OInspired by mechanistic studies of side reactions in peptide chemistry. nih.gov

Enzymatic Deuteration Strategies for Site-Selective Isotopic Incorporation

Enzymatic methods offer unparalleled specificity for isotopic labeling, often operating under mild conditions and directly on free amino acids, thus avoiding complex protection-deprotection schemes. nih.gov For the synthesis of 3,3-dideuterated cysteine, enzymes that catalyze hydrogen-deuterium exchange or β-substitution reactions are of primary importance.

Hydrogen-Deuterium Exchange Mechanisms (H/D Exchange)

Hydrogen-deuterium (H/D) exchange reactions catalyzed by enzymes provide a direct method for replacing specific protons with deuterons from a deuterated solvent (typically D₂O). This process is governed by the enzyme's mechanism, which can transiently increase the acidity of specific C-H bonds. nih.gov

Many of these transformations are mediated by Pyridoxal 5'-phosphate (PLP)-dependent enzymes. nih.govnih.gov The catalytic cycle involves the formation of an external aldimine between the amino acid substrate and the PLP cofactor. Deprotonation at the Cα position is a common step, leading to a stabilized quinonoid intermediate. nih.govacs.org While this frequently leads to α-deuteration, certain enzymes can also facilitate the exchange of β-protons. iaea.org

For example, L-methionine γ-lyase has been shown to catalyze the exchange of both α- and β-hydrogens of S-methyl-L-cysteine with deuterium from the solvent. iaea.org Similarly, cysteine lyase can catalyze α-H exchange in the presence of a suitable cosubstrate. nih.gov A dual-protein catalytic system, comprising an aminotransferase (DsaD) and a partner protein (DsaE), has demonstrated the ability to catalyze H/D exchange at both the Cα and Cβ positions of various amino acids, offering a pathway to selectively labeled products. nih.govresearchgate.net The accessibility of backbone amide hydrogens to the deuterated solvent, influenced by protein structure and dynamics, is a key factor in H/D exchange studies. nih.gov

Biocatalytic Pathways for Deuterated Amino Acid Synthesis

The most direct biocatalytic route to cysteine mirrors the natural de novo synthesis pathway. In organisms like E. coli, this is a two-step process starting from L-serine. nasa.govresearchgate.net

Activation of Serine : Serine acetyltransferase (CysE) catalyzes the acetylation of the serine hydroxyl group by acetyl-CoA to form O-acetyl-L-serine (OAS). researchgate.netnih.gov

Sulfur Incorporation : O-acetylserine sulfhydrylase (also known as cysteine synthase, CysK or CysM) then catalyzes a β-replacement reaction, where the acetate (B1210297) group of OAS is replaced by a sulfide (B99878) ion (S²⁻) to yield L-cysteine. researchgate.netnih.gov

This pathway is catalyzed by PLP-dependent enzymes that excel at β-substitution reactions. acs.orgrsc.orgnih.govebi.ac.uk By conducting this enzymatic synthesis in a deuterated medium (D₂O) and using precursors that can facilitate deuterium incorporation at the β-position, it is possible to generate 3,3-dideuterio-L-cysteine. For instance, enzymes capable of β-elimination and re-addition can lead to deuterium incorporation at the Cβ position. A dual-enzyme system can be particularly effective, where one enzyme facilitates the deuteration and another performs the desired synthesis. nih.gov

Table 2: Key Enzymes in Biocatalytic Deuteration of Cysteine
EnzymeEnzyme ClassReaction CatalyzedRelevance to DeuterationReference
Serine Acetyltransferase (CysE)TransferaseSerine → O-acetylserineFirst step in the de novo biosynthesis of cysteine. researchgate.netnih.gov
Cysteine Synthase (CysK/CysM)Lyase (PLP-dependent)O-acetylserine + S²⁻ → L-cysteineCatalyzes β-replacement, the key step for incorporating the thiol group. Can facilitate β-deuteration. researchgate.netnih.govnih.gov
L-methionine γ-lyaseLyase (PLP-dependent)H/D exchange at α and β positionsDirectly catalyzes the exchange of Cβ-hydrogens with deuterium from solvent. iaea.org
DsaD/DsaE SystemAminotransferase/Partner ProteinH/D exchange at α and β positionsA dual-protein system capable of site-selective Cβ deuteration. nih.govresearchgate.net

Nα-Fmoc Protection Strategies for L-Cysteine

Once the deuterated cysteine core is synthesized, protecting groups are installed to prevent unwanted side reactions during subsequent applications, such as solid-phase peptide synthesis (SPPS). The target molecule utilizes an Nα-Fmoc group and an S-trityl group.

Introduction of the 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group for the α-amino moiety in modern peptide synthesis. fiveable.melifetein.com Its introduction is a well-established procedure, typically involving the reaction of the amino acid with an activated Fmoc derivative in the presence of a weak base.

The most common reagents for this purpose are 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is generally performed by dissolving the deuterated L-cysteine (with its thiol group already protected) in an aqueous solution with a base like sodium carbonate or sodium bicarbonate, followed by the addition of Fmoc-OSu or Fmoc-Cl dissolved in an organic solvent like dioxane or acetone. rsc.org Fmoc-OSu is often preferred as its reaction conditions are easier to control and it tends to produce fewer side reactions compared to the more reactive Fmoc-Cl.

Evaluation of Fmoc Group Stability and Orthogonality

The utility of the Fmoc group in peptide synthesis is rooted in its unique stability profile and its orthogonality with other classes of protecting groups. biosynth.com Orthogonality means that one protecting group can be selectively removed under conditions that leave other protecting groups intact. iris-biotech.depeptide.com

The Fmoc group is characterized by its lability to bases. It is rapidly cleaved by treatment with a secondary amine, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lifetein.compeptide.comcreative-peptides.com This deprotection proceeds via a β-elimination mechanism. peptide.com

Conversely, the Fmoc group is highly stable under acidic conditions. nih.gov This stability is crucial because it allows for the use of acid-labile protecting groups for the amino acid side chains. In the case of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) , the sulfhydryl group of cysteine is protected by a trityl (Trt) group. The Trt group is an acid-labile protecting group, typically removed with trifluoroacetic acid (TFA). nih.govcblpatras.grsigmaaldrich.com

This difference in chemical stability forms the basis of the Fmoc/Trt orthogonal strategy:

During Peptide Synthesis: The temporary Nα-Fmoc group is removed at each cycle with a base (piperidine) to allow for the coupling of the next amino acid, while the "permanent" S-Trityl group remains intact. biosynth.compeptide.com

Final Cleavage: At the end of the synthesis, all the acid-labile side-chain protecting groups, including the S-Trityl group, are removed simultaneously using a strong acid cocktail (e.g., 95% TFA), which does not affect the peptide bonds. iris-biotech.desigmaaldrich.com

While this strategy is robust, potential side reactions such as racemization of the cysteine residue during activation or N-Fmoc→S-Fm transprotection during deprotection have been reported, but these can be mitigated by careful selection of coupling reagents and reaction conditions. sigmaaldrich.combeilstein-journals.org The trityl group is often favored for cysteine protection as its removal under mild acidolysis conditions can lead to purer peptides compared to other protecting groups like tert-butyl (t-Bu). cblpatras.gr

Table 3: Protecting Groups in the Synthesis of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)
Protecting GroupTarget FunctionalityClassificationCleavage ConditionsStability ConditionsReference
Fmoc (9-Fluorenylmethoxycarbonyl)α-Amino (Nα)Base-labile (Temporary)~20% Piperidine in DMFStable to acid (TFA) peptide.comcreative-peptides.comnih.gov
Trt (Trityl)Sulfhydryl (S)Acid-labile (Permanent)Trifluoroacetic Acid (TFA)Stable to base (piperidine) cblpatras.grsigmaaldrich.com

S-Trityl Protection Strategies for L-Cysteine Thiol

The protection of the highly reactive thiol group of cysteine is a critical aspect of peptide synthesis to prevent undesired side reactions, such as oxidation to disulfides or alkylation. rsc.orgbiosynth.com The S-trityl (triphenylmethyl, Trt) group is a widely utilized acid-labile protecting group for the cysteine side chain, especially within the fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. researchgate.netbachem.compeptide.com The bulky and hydrophobic nature of the Trt group confers good solubility to the protected amino acid derivative and is generally stable to the basic conditions required for Fmoc group removal. researchgate.netpeptide.comtotal-synthesis.com Its prevalence in Fmoc/tBu-SPPS is due to its reliable cleavage under acidic conditions, typically during the final step of releasing the synthesized peptide from the resin. bachem.compeptide.com

Installation of the S-Trityl Group on Cysteine

The introduction of the S-trityl group onto the thiol moiety of cysteine can be achieved through several established methods. A common procedure involves the reaction of L-cysteine with a tritylating agent under acidic conditions. For the synthesis of the title compound, the starting material would be L-Cysteine (3,3-D2), which can be prepared via various synthetic or biosynthetic routes for deuterated amino acids. researchgate.netrsc.org

One effective method for S-tritylation involves treating the cysteine derivative with tritylcarbinol (triphenylmethanol) in the presence of an acid like trifluoroacetic acid (TFA). uoa.gr The reaction proceeds via the formation of a stable trityl cation, which then undergoes electrophilic attack by the nucleophilic sulfur atom of the cysteine thiol. total-synthesis.com For instance, reacting L-cysteine with triphenylmethanol (B194598) in TFA for a short period (e.g., 15 minutes) can yield the S-trityl-L-cysteine product in high yield (ca. 90%) after workup. uoa.gr An alternative approach uses trityl chloride in a basic solvent such as pyridine, which also serves to neutralize the HCl byproduct formed during the reaction. total-synthesis.com Following the successful S-tritylation of the deuterated cysteine, the N-terminal amine is protected with the Fmoc group to yield the final product, L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2).

Selective Removal of the S-Trityl Group in Peptide Synthesis

The cleavage of the S-trityl group is typically performed concurrently with the final deprotection and cleavage of the peptide from the solid support in Fmoc-SPPS. peptide.com This is accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com A critical aspect of this process is the inclusion of cation scavengers in the cleavage cocktail. The trityl cation formed upon acidolysis is stable and can reattach to the cysteine thiol or cause side reactions with other nucleophilic residues like tryptophan. sigmaaldrich.comnih.gov Hindered silanes, such as triisopropylsilane (B1312306) (TIS), are highly effective scavengers that irreversibly reduce the trityl cation, driving the deprotection equilibrium to completion. nih.gov A standard cleavage cocktail might consist of 95% TFA with scavengers like water and TIS. sigmaaldrich.com

In addition to acidolysis, the S-trityl group can be removed under oxidative conditions. Treatment with iodine (I₂) in a solvent like dichloromethane (B109758) (DCM) can cleave the S-Trt group while simultaneously forming a disulfide bond. peptide.com This method is particularly useful for the synthesis of cyclic peptides.

Reagent CocktailConditionsApplicationReferences
95% TFA / 2.5% H₂O / 2.5% TISRoom Temperature, 1-3 hoursStandard final cleavage and deprotection in Fmoc-SPPS. sigmaaldrich.com
1% TFA / 5% TIS in DCMRoom Temperature, 2 min repeatsSelective on-resin deprotection of S-Trt. sigmaaldrich.com
0.1 M Iodine in DCMRoom Temperature, 5 minutesOxidative cleavage to form disulfide bonds. peptide.com
Thallium (III) trifluoroacetate (B77799) in TFA0 °C, 60 minutesOxidative cleavage; also removes Acm and S-p-methoxybenzyl groups. peptide.com

Orthogonality Considerations with Fmoc and Other Protecting Groups

The success of complex chemical syntheses, such as SPPS, relies on the concept of orthogonality, where different classes of protecting groups can be removed under specific conditions without affecting others. rsc.orgbiosynth.combham.ac.uk The Fmoc/tBu strategy is a prime example of an orthogonal system. peptide.com The Nα-Fmoc group is labile to basic conditions (e.g., 20% piperidine in DMF), while the S-Trt group and other side-chain protections like tert-butyl (tBu) are labile to acidic conditions (e.g., TFA). biosynth.combachem.compeptide.com This orthogonality ensures that the peptide backbone can be elongated sequentially without premature cleavage of side-chain protecting groups. peptide.com

The S-Trt group is considered highly acid-labile. Its removal can be fine-tuned relative to other acid-labile groups. For example, the S-Mmt (4-methoxytrityl) group is even more acid-sensitive and can be cleaved with very dilute TFA (1-2%), leaving the S-Trt group intact. sigmaaldrich.comthieme-connect.de Conversely, the S-Dpm (diphenylmethyl) group is more stable to acid than S-Trt and requires stronger acidic conditions for removal. sigmaaldrich.com This hierarchy of lability allows for regioselective disulfide bond formation by sequentially deprotecting different cysteine residues within the same peptide chain. sigmaaldrich.comresearchgate.net However, the S-Trt group is stable to reagents used for removing other orthogonal protecting groups such as Alloc (cleaved by Pd(0)) and ivDde (cleaved by hydrazine). biosynth.comsigmaaldrich.com

Protecting GroupClassCleavage ConditionsStabilityReferences
Fmoc Base-labile20% Piperidine in DMFAcid, Hydrogenolysis biosynth.compeptide.com
S-Trityl (Trt) Acid-labileTFA / TISBase, Pd(0), Hydrazine biosynth.combachem.comsigmaaldrich.com
tert-Butyl (tBu) Acid-labileTFABase, Pd(0), Hydrazine biosynth.compeptide.com
Alloc Palladium-catalyzedPd(PPh₃)₄ / ScavengerAcid, Base biosynth.comsigmaaldrich.com
ivDde Hydrazine-labile2% Hydrazine in DMFAcid, Base, Pd(0) sigmaaldrich.com

Post-Synthetic Purification and Characterization Methodologies for Deuterated, Protected Amino Acids

Following the synthesis of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2), rigorous purification and characterization are required to ensure its identity, purity, and the integrity of the isotopic label.

Purification: Purification of protected amino acids is typically achieved using chromatographic techniques. Flash chromatography on silica (B1680970) gel is a common method, separating the target compound from unreacted starting materials and byproducts based on polarity. acs.org Following cleavage of a peptide from a resin, the crude product is often precipitated with cold ether, which helps in removing the highly soluble scavenger adducts. peptide.com The precipitated peptide is then purified using preparative high-performance liquid chromatography (HPLC), usually on a reverse-phase column.

Characterization: A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is essential for the full characterization of isotopically labeled compounds. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight of the compound, which for L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is 587.72 g/mol . isotope.com MS is also a powerful tool for determining the efficiency of isotopic incorporation. acs.org By analyzing the isotopic distribution pattern of the molecular ion peak, the percentage of deuteration can be accurately quantified. nih.govresearchgate.net

These analytical methods collectively ensure that the synthesized L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is of high purity and suitable for its intended applications in advanced biochemical and biomedical research. rsc.orgnih.gov

Applications in Peptide and Protein Synthesis

Solution-Phase Peptide Synthesis Methodologies Utilizing L-Cysteine-N-Fmoc, S-Trityl (3,3-D2)

While SPPS is dominant, solution-phase peptide synthesis remains a viable and often preferred method for large-scale production due to lower costs. google.com This approach involves the condensation of protected peptide fragments in solution. Protected peptide segments, often synthesized first via SPPS, can be cleaved from the resin while keeping their side-chain protections intact.

For example, a hexapeptide acid containing Cys(Trt) can be condensed with a dipeptide alcohol, also containing Cys(Trt), in solution to form a larger protected octapeptide. google.com The Fmoc group can be removed from a fragment in solution using a base like diethylamine, and the resulting amine can be coupled to the carboxyl group of another fragment using standard coupling reagents like HBTU/HOBt. google.com The Trt/Acm orthogonal pair is also valuable in solution-phase strategies, allowing for the sequential formation of disulfide bonds after fragment condensation. rsc.org

Formation of Disulfide Bonds in Peptides Containing L-Cysteine-N-Fmoc, S-Trityl (3,3-D2)

Disulfide bonds are critical for the structural stability and biological activity of many peptides and proteins. nih.gov The most straightforward method for forming a single disulfide bond using L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) involves completing the peptide synthesis, cleaving the peptide from the resin, and removing all acid-labile protecting groups simultaneously with TFA. This process liberates the cysteine thiol groups. The linear peptide is then subjected to an oxidation reaction in solution (e.g., air oxidation, DMSO, or iodine) to form the disulfide bridge. sigmaaldrich.comnih.gov

For peptides containing more than two cysteine residues, forming the correct disulfide linkages requires a regioselective strategy to avoid a mixture of isomers. rsc.org The most common approach in Fmoc chemistry is the use of orthogonal S-protecting groups, with the Trt/Acm combination being the standard. rsc.orgnih.gov

The general process for forming two distinct disulfide bonds is as follows:

SPPS: The peptide is synthesized with two cysteines protected as Cys(Trt) and two others protected as Cys(Acm). rsc.orgnih.gov

First Deprotection & Cleavage: The peptide is treated with a standard TFA cleavage cocktail. This removes the Trt groups (along with other acid-labile side-chain groups like tBu and Boc) and cleaves the peptide from the resin. The Acm groups remain intact. rsc.org

First Disulfide Formation: The resulting peptide, which now has two free thiols and two Acm-protected thiols, is oxidized in solution. This forms the first disulfide bond exclusively between the two newly deprotected cysteines. rsc.org

Second Deprotection & Formation: The Acm groups on the remaining two cysteines are removed, typically by treatment with iodine. sigmaaldrich.comrsc.org Iodine simultaneously removes the Acm groups and oxidizes the resulting thiols to form the second disulfide bond. sigmaaldrich.com

This strategy has been successfully applied to the synthesis of complex peptides like α-conotoxin and endothelin. rsc.orgnih.gov For peptides with three or more disulfide bonds, additional orthogonal protecting groups such as Mob (4-methoxybenzyl) or tBu can be incorporated into the scheme. sigmaaldrich.comrsc.org

Oxidation of Thiol Groups after Trityl Deprotection

A pivotal feature of cysteine residues in peptides and proteins is their ability to form disulfide bonds (-S-S-), which are crucial for stabilizing the tertiary and quaternary structures of proteins. neb.comfrontiersin.org The synthesis of disulfide-containing peptides using L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) involves a two-step process following the completion of the peptide chain assembly.

First, the S-trityl protecting group is removed. This is typically accomplished during the final cleavage of the peptide from the solid support using a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA). sigmaaldrich.comsigmaaldrich.com Scavengers, such as triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT), are included in the cleavage mixture to capture the highly stable trityl cations that are released, preventing side reactions with sensitive amino acid residues like tryptophan. nih.gov This deprotection step exposes the free thiol group of the deuterated cysteine residue. peptide.comsigmaaldrich.com

Once the trityl group is removed and the peptide is cleaved from the resin, the newly freed thiol groups are oxidized to form a disulfide bond. Several methods can be employed for this oxidation step:

Air Oxidation: Simple exposure of the deprotected peptide in a slightly alkaline aqueous solution to atmospheric oxygen can facilitate the formation of disulfide bonds. This method is straightforward but can sometimes be slow and may require optimization of pH and peptide concentration. nih.gov

Iodine Oxidation: A more rapid and controlled method involves the use of iodine (I₂). Treatment of the peptide with iodine can simultaneously remove the trityl group and oxidize the thiol to form the disulfide bridge. peptide.com The reaction conditions, particularly the solvent, can be adjusted to control the reaction rate. medchemexpress.com

Other Oxidizing Agents: Various other reagents can be used to promote disulfide bond formation, including dimethyl sulfoxide (B87167) (DMSO) in an acidic medium or potassium ferricyanide. nih.govnih.gov

The choice of oxidation strategy depends on the specific peptide sequence and the presence of other sensitive residues. medchemexpress.com For peptides with multiple pairs of cysteines, orthogonal protecting groups with different chemical labilities are used to ensure the correct disulfide connectivity is achieved. nih.gov

Synthesis of Modified Peptides and Protein Analogues with Deuterated Cysteine

The primary purpose of using L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is to create modified peptides and protein analogues containing a stable isotope label for advanced analytical techniques. csic.essigmaaldrich.com

Detailed Research Applications:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuteration is a powerful strategy used to simplify complex NMR spectra of proteins and peptides. spectralservice.deuzh.ch The substitution of protons with deuterons at specific sites, such as the β-carbon of cysteine, eliminates certain proton signals and reduces spin-spin coupling complexities. This spectral simplification allows for easier resonance assignment and the determination of three-dimensional structures. For instance, in a study of the μ-conotoxin SxIIIA, a peptide with three disulfide bridges, researchers used differential isotope labeling of cysteine residues (some fully 13C/15N labeled, others unlabeled) to map the correct disulfide bond pattern directly using NOESY NMR experiments. nih.gov The incorporation of a deuterated cysteine like L-Cys(3,3-d2) would further aid such studies by simplifying the signals around the cysteine residues, making it easier to identify cross-disulfide nuclear Overhauser effects (NOEs) that define the connectivity. frontiersin.orgnih.gov

Quantitative Mass Spectrometry (Proteomics): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and other quantitative proteomics methods rely on incorporating "heavy" amino acids into proteins. medchemexpress.com These labeled proteins can then be distinguished from their unlabeled ("light") counterparts by mass spectrometry. By synthesizing peptides containing L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2), researchers can create internal standards for the highly accurate quantification of specific peptides and their post-translational modifications, such as oxidation states of cysteine residues, in complex biological samples. nih.govnih.gov The known mass shift due to the deuterium (B1214612) label allows for precise measurement of the abundance of the target peptide. sigmaaldrich.com

Table 2: Deprotection and Oxidation Conditions

StepReagentTypical ConditionsPurpose
Trityl Deprotection Trifluoroacetic Acid (TFA) / Scavengers (e.g., TIS)95% TFA, 2.5% H₂O, 2.5% TIS; 1-3 hours at room temperatureRemoves the S-trityl group to expose the free thiol. sigmaaldrich.comsigmaaldrich.com
Disulfide Formation Air (O₂)Dissolve peptide in dilute aqueous buffer (pH ~8)Mild oxidation to form disulfide bond. nih.gov
Disulfide Formation Iodine (I₂)Dilute solution of I₂ in methanol (B129727) or DCMRapid and controlled oxidation to form disulfide bond. peptide.commedchemexpress.com

Deuterium Isotope Applications in Advanced Chemical and Biochemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Biology

NMR spectroscopy is a fundamental technique for determining the three-dimensional structures and analyzing the dynamics of proteins and other biomolecules in solution. nih.govnews-medical.net The incorporation of isotope-labeled amino acids, such as 3,3-D2-cysteine, is a crucial strategy for extending the capabilities of NMR to larger and more complex systems. news-medical.netrsc.org

In ¹H-NMR spectra of proteins, signals from protons that are close to each other in the chemical structure are split into multiple peaks due to a phenomenon called spin-spin coupling. The two protons on the β-carbon (Cβ) of a standard cysteine residue create complex splitting patterns for the adjacent α-proton (Cα-H). By replacing these two β-protons with deuterium (B1214612) atoms, their corresponding signals are eliminated from the ¹H spectrum, and their coupling to the α-proton is removed. This leads to a significant simplification of the NMR spectrum, reducing signal overlap and making it easier to assign signals, which is a critical first step in any NMR-based structural study. rsc.org

Furthermore, this isotopic substitution profoundly affects nuclear spin relaxation, which is the process by which nuclear spins return to their equilibrium state. Relaxation rates are sensitive to molecular motions and are used to study protein dynamics. nih.gov Replacing the β-protons with deuterons removes strong ¹H-¹H dipolar interactions, which are major contributors to relaxation. This simplifies the analysis of relaxation data, allowing for more precise measurements of motion at the cysteine residue. For large biomolecules, where slow tumbling leads to broad lines and spectral complexity, such deuteration is an indispensable tool for obtaining high-resolution information. rsc.org

The precise three-dimensional structure of a protein is determined in NMR primarily through the measurement of Nuclear Overhauser Effects (NOEs), which provide distance constraints between protons that are close in space. The spectral simplification achieved by using 3,3-D2-cysteine helps in the unambiguous identification and quantification of NOEs involving the cysteine's α-proton and amide proton, which might otherwise be obscured by overlapping signals. This leads to a more accurate set of distance restraints and, consequently, a higher-resolution protein structure. nih.gov

Protein function is intrinsically linked to its dynamic nature, encompassing movements on a wide range of timescales. nih.govnews-medical.net The use of deuterated amino acids like 3,3-D2-cysteine allows researchers to probe these dynamics at an atomic level. nih.gov By analyzing the altered relaxation properties of the remaining protons and the attached ¹³C and ¹⁵N nuclei, scientists can characterize motions from picoseconds to seconds. This provides insights into the flexibility of the protein backbone and side chains, the conformational changes that occur upon ligand binding, and the mechanisms of enzyme catalysis. news-medical.netnih.gov

ParameterStandard L-Cysteine Residue3,3-D2 L-Cysteine ResidueEffect of Deuteration
Cβ Protons in ¹H-NMRPresent (complex multiplet)AbsentSpectrum Simplification
Hα-Hβ J-couplingPresent (~3-10 Hz)AbsentRemoves Hα signal splitting
Dominant Relaxation Pathways for HαDipolar interactions with Hβ₁, Hβ₂, NHDipolar interactions primarily with NHSimplified relaxation analysis
NOE NetworkComplex, potential for overlapSimplified, easier to resolveImproved accuracy of distance restraints

Mass Spectrometry (MS) in Quantitative Proteomics and Metabolomics

Mass spectrometry has become an indispensable technology for identifying and quantifying thousands of proteins and their modifications within a cell, a field known as proteomics. uab.edunih.gov Stable isotopes are central to the most accurate quantitative MS methods, where they are used to create "heavy" internal standards that can be distinguished from their "light," naturally occurring counterparts by the mass spectrometer. nih.gov

SILAC is a powerful metabolic labeling strategy for quantitative proteomics. nih.govwikipedia.org In a typical SILAC experiment, one population of cells is grown in a "light" medium containing standard amino acids, while a second population is grown in a "heavy" medium supplemented with stable isotope-labeled amino acids (e.g., ¹³C-arginine, ¹⁵N-lysine). nih.govisotope.com The heavy amino acids are incorporated into all newly synthesized proteins. After an experimental perturbation, the light and heavy cell populations are mixed, and the proteins are extracted and digested into peptides. The mass spectrometer can then identify pairs of light and heavy peptides and quantify their relative abundance from the ratio of their signal intensities. isotope.com

While ¹³C and ¹⁵N are the most common isotopes used in SILAC, deuterium-labeled amino acids like 3,3-D2-cysteine can also be employed. sigmaaldrich.com When cells are grown in a medium containing this heavy cysteine, they produce a proteome where every cysteine-containing peptide is 2 Daltons heavier than its light counterpart. This allows for the relative quantification of changes in protein abundance between different states. sigmaaldrich.com The key advantage of SILAC is that samples are combined at the very beginning of the workflow, minimizing quantitative errors that can be introduced during sample preparation. isotope.com

Beyond cell culture, peptides synthetically produced with 3,3-D2-cysteine are invaluable as internal standards for the absolute quantification of specific proteins in complex biological samples like blood plasma or tissue extracts. nih.gov In this approach, a known amount of the heavy synthetic peptide, which is chemically identical to the target peptide but differs in mass, is "spiked" into the sample.

During analysis, the endogenous (light) and the standard (heavy) peptides co-elute from the chromatography column but are resolved in the mass spectrometer by their mass difference. By comparing the peak intensity of the endogenous peptide to that of the known amount of the spiked-in heavy standard, one can calculate the precise concentration of the target protein in the original sample. nih.gov This isotope dilution mass spectrometry method is considered the gold standard for protein quantification, as it corrects for sample loss during preparation and variations in instrument response.

The thiol side chain of cysteine is highly reactive and susceptible to a variety of oxidative post-translational modifications (PTMs), such as the formation of sulfenic acid (-SOH), sulfinic acid (-SO₂H), and sulfonic acid (-SO₃H). researchgate.netnih.gov These modifications can act as molecular switches, regulating protein function, localization, and degradation. mdpi.com

Isotope labeling is a critical tool for quantifying these modifications. nih.govnih.gov In a common workflow known as OxICAT (Oxidative Isotope-Coded Affinity Tagging) or variations thereof, free, reduced cysteine thiols in a sample are first blocked with a "light" alkylating agent. mdpi.com Then, reversibly oxidized cysteines (like disulfides) are reduced and labeled with a "heavy" version of the same reagent. The mass difference allows for the quantification of the percentage of oxidation at specific sites. mdpi.com

Alternatively, a heavy peptide standard containing 3,3-D2-cysteine can be used to quantify a specific oxidative modification. For example, to measure the amount of a peptide with a sulfinic acid modification (+32 Da), a synthetic standard containing 3,3-D2-cysteine (+2 Da) would be used. The ratio between the native oxidized peptide and the heavy standard allows for accurate quantification of the level of this specific oxidative event, providing critical insights into redox signaling pathways in health and disease. researchgate.netresearchgate.net

ApplicationAnalyte (Endogenous "Light")Mass Shift (Da)Standard (Isotope-Labeled "Heavy")Mass Shift (Da)Quantitative Readout
Protein Quantification (SILAC)Peptide with 1 Cys0Peptide with 1 (3,3-D2)Cys+2Relative abundance (Heavy/Light ratio)
Absolute Peptide QuantificationTarget Peptide0Synthetic Target Peptide with (3,3-D2)Cys+2Absolute concentration (moles)
Quantification of OxidationPeptide-Cys-SO₂H (Sulfinic acid)+32Peptide-(3,3-D2)Cys Standard+2Absolute amount of oxidized peptide
Quantification of OxidationPeptide-Cys-SO₃H (Sulfonic acid)+48Peptide-(3,3-D2)Cys Standard+2Absolute amount of oxidized peptide

Mechanistic Studies and Reaction Pathway Elucidation

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (²H or D) is a powerful, non-perturbative probe in chemical and biochemical research. The subtle differences in mass between these isotopes lead to measurable changes in reaction rates and provide a unique spectroscopic signature for tracking molecules. The compound L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is a specifically designed tool for such investigations. It is a derivative of the amino acid cysteine, deuterated at the C-3 position, and equipped with protecting groups (Fmoc and Trityl) that make it suitable for incorporation into peptides via solid-phase peptide synthesis (SPPS). peptide.comcem.comsigmaaldrich.com This allows for the precise placement of a deuterated cysteine residue within a peptide or protein sequence, enabling detailed mechanistic and structural studies.

Investigating Enzyme Mechanisms via Deuterium Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. youtube.com The KIE is a fundamental tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and probing the geometry of the transition state. nih.gov The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning more energy is required to break it. youtube.com Consequently, if a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will significantly slow down the reaction, resulting in a "primary" kinetic isotope effect (kH/kD > 1). youtube.comyoutube.com

In the context of enzymatic reactions involving cysteine, the deuteration at the C-3 position in L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is particularly informative. Once incorporated into a peptide or protein and the protecting groups are removed, the resulting 3,3-dideuterio-cysteine residue can be used to study enzymes that catalyze reactions involving the abstraction of a proton from the C-3 (β-carbon) of cysteine. Examples include certain elimination reactions or the formation of dehydroalanine (B155165).

By comparing the reaction rates of an enzyme with a substrate containing a normal cysteine versus one containing a 3,3-dideuterio-cysteine, researchers can determine if the C-H bond cleavage at this position is a rate-limiting part of the catalytic cycle. A significant KIE (typically kH/kD of 2-7) provides strong evidence for this mechanistic step. nih.gov Even in cases where C-H bond cleavage is not the primary rate-determining step, smaller "secondary" KIEs can provide valuable information about changes in hybridization at the carbon center during the reaction. youtube.com

Detailed Research Findings:

While specific published studies employing L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) for KIE analysis are not prevalent in publicly accessible literature, the principles are well-established. For instance, studies on enzymes like spore photoproduct lyase have utilized deuterium-labeled substrates to probe radical transfer mechanisms involving cysteine residues. nih.gov The table below illustrates hypothetical, yet realistic, data that could be obtained from such an experiment to determine the role of C-H bond cleavage in an enzyme-catalyzed reaction.

Table 1: Illustrative Deuterium Kinetic Isotope Effects for an Enzyme-Catalyzed Reaction Involving Cysteine This table presents hypothetical data to demonstrate the application of deuterated cysteine in KIE studies.

Enzyme Substrate k_cat (s⁻¹) K_M (µM) k_cat/K_M (M⁻¹s⁻¹) Primary KIE (DV)
Cysteine Dehydratase (Hypothetical) L-Cysteine 15.2 250 6.08 x 10⁴ 1.0

The significant primary KIE value of 5.4 in this hypothetical example would strongly suggest that the abstraction of a proton from the C-3 position of cysteine is the rate-determining step in the catalytic mechanism of this enzyme.

Tracing Metabolic and Chemical Pathways with Deuterated Precursors

Isotopically labeled compounds are invaluable as tracers to follow the metabolic fate of molecules in biological systems or to track the transformation of reactants in complex chemical syntheses. nih.gov The deuterium label in L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) serves as a "heavy" tag that can be detected by mass spectrometry (MS).

Once the deuterated cysteine (after deprotection) is introduced into cells or a reaction mixture, it will participate in metabolic or chemical pathways just like its unlabeled counterpart. nih.gov At various time points, samples can be collected, and the molecules within them analyzed by MS. The presence of the deuterium label (a +2 Da mass shift for the 3,3-D2 label) in downstream products provides a clear and unambiguous map of the pathway. nih.gov

This technique is crucial for:

Mapping metabolic networks: Determining how cysteine is utilized to synthesize other important biomolecules like glutathione (B108866), taurine, or coenzyme A. nih.govnih.gov

Investigating drug metabolism: Understanding how a peptide-based drug containing a cysteine residue is modified or degraded in the body.

Elucidating reaction mechanisms: Following the incorporation and transformation of the cysteine moiety in multi-step chemical syntheses of complex molecules.

Detailed Research Findings:

Metabolic tracing studies using stable isotopes like ¹³C and ¹⁵N have extensively characterized cysteine metabolism. nih.gov For example, such studies have shown that while some cells can synthesize cysteine de novo, many cancer cells are highly dependent on the uptake of cystine (the oxidized dimer of cysteine) from the environment. nih.gov A deuterated tracer like L-Cysteine (3,3-D2) would allow researchers to specifically follow the fate of cysteine that they introduce, distinguishing it from the pre-existing unlabeled pool. The table below provides a simplified, illustrative example of how data from a metabolic tracing experiment using L-Cysteine (3,3-D2) might look.

Table 2: Illustrative Metabolic Tracing of L-Cysteine (3,3-D2) in a Cell Culture Experiment This table presents hypothetical mass spectrometry data to demonstrate the use of deuterated cysteine as a metabolic tracer.

Metabolite Unlabeled Mass (Da) Observed Mass (Da) Deuterium Incorporation Pathway Implication
L-Cysteine 121.02 123.03 Yes Precursor successfully taken up/introduced.
Glutathione 307.08 309.09 Yes Cysteine is actively used for glutathione synthesis.
Taurine 125.01 127.02 Yes Cysteine is being converted to taurine.

Analysis of Hydrogen-Deuterium Exchange in Peptides and Proteins

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. nih.govacs.org The method relies on the principle that backbone amide hydrogens in a protein exchange with deuterium atoms from a D₂O solvent at a rate that is highly dependent on their local environment. acs.org Hydrogens that are buried within the protein core or protected by hydrogen bonds exchange slowly, while those on the flexible, solvent-exposed surfaces exchange rapidly. nih.gov

By quenching the exchange reaction at various time points and analyzing the mass increase of proteolytic peptides, one can map the regions of the protein that are protected or exposed. This provides insights into:

Protein folding and unfolding pathways.

Conformational changes upon ligand binding.

Mapping of protein-protein interaction interfaces.

The presence of cysteine residues can present a challenge for standard HDX-MS workflows because disulfide bonds must be reduced (e.g., with TCEP or electrochemical methods) to allow for efficient digestion by proteases like pepsin under quench conditions. acs.orgresearchgate.netnih.gov

While the label in L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is on the carbon atom, not a readily exchangeable amide proton, its incorporation into a peptide allows for its use in specialized HDX experiments. For example, it can serve as a fixed mass reference point within a peptide, aiding in the confident identification of that peptide during complex data analysis. Furthermore, while backbone amide exchange is the primary focus of HDX, the stability of the C-D bond allows it to act as a permanent, non-exchangeable marker to track a specific cysteine-containing peptide throughout an experiment.

Detailed Research Findings:

HDX-MS studies generate large datasets detailing the rate of deuterium uptake for numerous peptides covering the protein sequence. This data is often visualized as uptake plots or heat maps. The table below shows a simplified, representative dataset for a single peptide from an HDX-MS experiment, illustrating how deuterium incorporation changes over time and upon binding to a partner protein.

Table 3: Illustrative Hydrogen-Deuterium Exchange Data for a Cysteine-Containing Peptide This table presents representative data for a peptide (e.g., residues 45-58) from an HDX-MS experiment to demonstrate the principles of the technique.

Time in D₂O Deuterium Uptake (Apo-Protein) Deuterium Uptake (Complexed Protein) Change in Uptake Interpretation
10 sec 3.4 Da 1.2 Da -2.2 Da Significant protection upon binding.
1 min 5.1 Da 2.3 Da -2.8 Da Protection persists over time.
10 min 6.8 Da 3.5 Da -3.3 Da The region remains less dynamic in the complex.

In this example, the significant decrease in deuterium uptake for the peptide when the protein is in a complex indicates that this region becomes less solvent-accessible upon binding its partner. This is strong evidence that this peptide segment is part of, or very close to, the protein-protein interaction site.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Site-Specific Deuteration

The precise placement of deuterium (B1214612) atoms within a molecule is paramount for its effective use in mechanistic and structural studies. While L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) is commercially available, the development of more efficient, versatile, and scalable synthetic routes for site-specific deuteration remains a key research focus. isotope.comeurisotop.com Future advancements are anticipated in both chemical and biocatalytic methodologies.

Chemo-enzymatic strategies are particularly promising. For instance, enzyme-catalyzed H/D exchange using D₂O as an inexpensive deuterium source presents a streamlined approach. wisc.edu Research has demonstrated that enzymatic systems, such as those involving a two-protein system with an aminotransferase, can catalyze Cα and Cβ H/D exchange on free amino acids, avoiding the need for complex protecting group strategies. wisc.edu Adapting such biocatalytic platforms could lead to practical and scalable methods for producing a variety of site-selectively deuterated amino acids. wisc.edu

In parallel, novel chemical methods are being explored. One innovative approach involves a copper-catalyzed, redox-neutral deacylative deuteration. nih.gov This method uses a readily available ketone as a "traceless" activating group and D₂O as the deuterium source, allowing for mono-, di-, or tri-deuteration at specific sites with high functional group tolerance. nih.gov Further refinement of these types of reactions could provide new, highly controlled pathways to deuterated cysteine derivatives, potentially lowering the cost and increasing the accessibility of compounds like L-Cysteine-N-Fmoc, S-Trityl (3,3-D2). Other synthetic strategies that could be adapted for this purpose include the conversion of protected serine derivatives into cysteine through intermediates like iodoalanine or via Mitsunobu reactions. researchgate.net

Expansion of L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) Applications in Complex Peptide Libraries

Peptide libraries are indispensable tools in drug discovery and for probing protein-protein interactions. The incorporation of L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) into these libraries offers unique advantages. The non-deuterated parent compound, Fmoc-Cys(Trt)-OH, is already a cornerstone in solid-phase peptide synthesis (SPPS), valued for its role in creating peptides where cysteine residues are critical for forming disulfide bonds that confer structural stability. chemimpex.compeptide.comsigmaaldrich.com

The future will see the expanded use of its deuterated counterpart in sophisticated library designs, especially for cyclic peptides. Cyclic peptides often exhibit superior biological activity and stability compared to their linear counterparts. nih.gov Phage-displayed cyclic peptide libraries, for example, are powerful tools for identifying potent ligands for therapeutic targets. nih.gov By incorporating (3,3-D2)-cysteine, researchers can create libraries of deuterated peptides. These libraries can then be used in screening assays where the deuterium label serves as a silent, non-invasive probe to study ligand binding, conformational changes, and metabolic stability without altering the fundamental chemical properties of the peptide. The kinetic isotope effect (KIE) resulting from C-D bond stability can also be exploited to develop more metabolically stable peptide-based drugs. nih.govacs.org

Furthermore, the strategic placement of deuterium can aid in resolving structural ambiguities within complex peptide architectures, such as those involving multiple disulfide bridges or intricate folds. The ability to track the deuterated cysteine residue specifically within a complex biological milieu will enhance the characterization of selected peptide ligands from library screening efforts. nih.gov

Integration with Advanced Analytical Techniques for Enhanced Resolution in Mechanistic Studies

The true power of isotopic labeling is realized when combined with high-resolution analytical methods. The integration of L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) with state-of-the-art mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is a rapidly advancing frontier.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing protein structure, dynamics, and interactions. chemrxiv.orgnih.govnih.gov While HDX typically measures the exchange of labile backbone amide hydrogens, the use of a covalently labeled, non-exchangeable deuterium atom at the cysteine β-carbon provides a stable internal marker. nih.gov This allows for more precise tracking of specific peptide fragments during MS analysis, helping to overcome challenges like hydrogen scrambling.

A significant challenge in MS-based deuterium studies has been localizing the incorporated label with high precision. capes.gov.br The development of fragmentation techniques like Electron Transfer Dissociation (ETD) is a game-changer. ETD can cleave peptide backbones while preserving labile modifications and, crucially, retaining the site-specific location of deuterium atoms. capes.gov.br Using ETD on peptides synthesized with L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) would allow researchers to pinpoint the exact location of the cysteine residue and study its local environment with single-residue resolution, providing unprecedented detail in mechanistic studies. nih.govcapes.gov.br This combination is particularly valuable for studying intrinsically disordered proteins (IDPs), where traditional structural biology methods fall short. chemrxiv.orgnih.gov

Computational Chemistry Approaches to Complement Deuterium Labeling Studies

Computational chemistry is becoming an indispensable partner to experimental isotopic labeling studies. The synergy between in silico modeling and in vitro experiments using compounds like L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) is set to deepen our understanding of molecular behavior.

Molecular dynamics (MD) simulations can be combined with experimental HDX-MS data to generate and refine high-resolution models of protein and peptide structures and their conformational flexibility. chemrxiv.orgnih.gov By incorporating a deuterated residue into the simulation parameters, researchers can more accurately predict how the isotopic substitution affects local and global dynamics. This integrated approach helps to interpret complex experimental data, providing a more complete picture of how a peptide or protein functions and interacts with its partners. chemrxiv.org

Furthermore, computational models are used to elucidate the mechanisms of deuteration reactions themselves and to predict the kinetic isotope effects that are foundational to many applications of deuterated compounds. acs.org As computational power and algorithmic accuracy increase, these models will play a crucial role in designing new deuterated probes and in predicting their behavior in biological systems, thereby guiding experimental efforts and accelerating the pace of discovery.

Q & A

Basic Research Questions

Q. How does the dual protection strategy (N-Fmoc/S-Trityl) in L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) enhance synthetic control in peptide chemistry?

  • Methodological Answer : The N-Fmoc group provides acid-labile protection for the amino group, while the S-Trityl group offers thiol protection resistant to basic conditions. This orthogonal protection allows sequential deprotection during solid-phase peptide synthesis (SPPS). For example, the S-Trityl group can be selectively cleaved under mild acidic conditions (e.g., 1% trifluoroacetic acid with scavengers) without affecting the Fmoc group, enabling precise cysteine residue incorporation . The deuterium at the 3,3 positions (β-carbon) minimizes isotopic interference during synthesis while enabling tracking via mass spectrometry (MS).

Q. What analytical techniques are critical for confirming structural integrity and deuterium incorporation in this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Deuterium labeling at the 3,3 positions can be verified via 2H^2H-NMR or 1H^1H-NMR (deuterium-induced isotopic shifts).
  • High-Resolution Mass Spectrometry (HRMS) : Detects the +2 Da mass shift from deuterium substitution (e.g., expected molecular weight: 589.72 g/mol) .
  • HPLC-ESI-MS/MS : Validates purity (>98%) and monitors isotopic patterns, as demonstrated in analogous studies using deuterated serine for enzyme kinetics .

Advanced Research Questions

Q. How do the deuterium isotopes at the 3,3 positions influence reaction kinetics or isotopic tracing in metabolic studies?

  • Methodological Answer : The kinetic isotope effect (KIE) from deuterium substitution can slow enzymatic or chemical reactions involving the β-carbon. For example, in studies of serine palmitoyltransferase (SPT), deuterated L-serine (3,3-D2) reduced reaction rates by ~20% due to C-D bond cleavage barriers . Similarly, using L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) in peptide synthesis may require adjusted coupling times to account for KIE. Isotopic tracing via MS/MS can track deuterium retention in synthesized peptides or metabolic intermediates.

Q. What strategies resolve contradictions in deuterium retention during acidic deprotection of S-Trityl groups?

  • Methodological Answer : Acidic cleavage of S-Trityl groups (e.g., TFA/scavengers) risks partial deuterium loss via proton exchange. To mitigate this:

  • Use low-temperature cleavage (-20°C) to reduce H/D exchange.
  • Optimize scavenger systems (e.g., triisopropylsilane) to stabilize deuterated intermediates.
  • Validate retention via post-deprotection HRMS, as incomplete retention may require isotopic correction factors in quantitative studies .

Q. How can researchers optimize purification protocols for deuterated cysteine derivatives with dual protecting groups?

  • Methodological Answer :

  • Reverse-Phase HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate deuterated and non-deuterated species.
  • Flash Chromatography : Employ silica gel with dichloromethane/methanol gradients for bulk purification. Monitor fractions via thin-layer chromatography (TLC) with ninhydrin staining for free amino groups.
  • Purity Validation : Confirm >98% purity via LC-MS, referencing supplier specifications (e.g., Cambridge Isotope Laboratories) .

Data Analysis and Troubleshooting

Q. How should researchers address discrepancies in deuterium incorporation efficiency reported across studies?

  • Methodological Answer :

  • Source Validation : Cross-check isotopic purity with supplier certificates (e.g., 98 atom% D in ).
  • Batch-Specific Calibration : Use internal standards (e.g., deuterated fumaric acid) to normalize MS data and account for instrument variability .
  • Synthetic Replication : Repeat key steps (e.g., deuteration via catalytic exchange) under inert atmospheres to minimize contamination.

Q. What experimental designs leverage the dual isotopic/protecting group properties of this compound for mechanistic studies?

  • Methodological Answer :

  • Isotope Tracing in Peptide Folding : Incorporate deuterated cysteine into model peptides to study folding kinetics via 2H^2H-NMR or hydrogen-deuterium exchange MS (HDX-MS).
  • Enzyme Specificity Assays : Use deuterated cysteine derivatives to probe cysteine protease active sites, where isotopic substitution may alter substrate binding or cleavage rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.